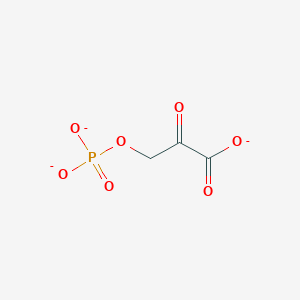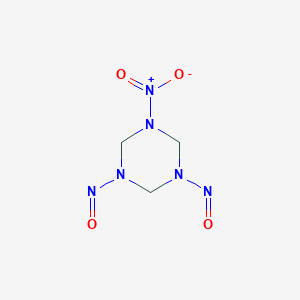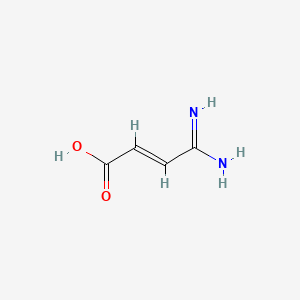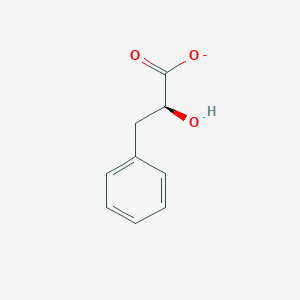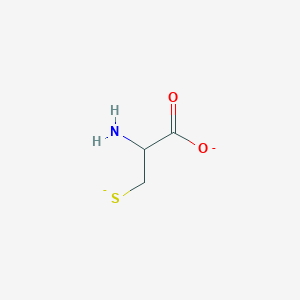
D-ornithinium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ornithinium(1+) is the conjugate acid of D-ornithine having an anionic carboxy group and both amino groups protonated; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a D-ornithine.
Applications De Recherche Scientifique
Structural and Chemical Properties
- D-ornithinium(1+), as part of l-ornithinium sulfate monohydrate, is involved in strong hydrogen bonding interactions. It exhibits a unique conformation, contributing to the compound's structural integrity and chemical reactivity (Ravikumar, Athimoolam, & Rajaram, 2004).
Biomedical Research
- In the field of biochemistry, D-ornithinium(1+) has been studied in the context of enzymatic reactions, such as the acetylornithinase activity in Escherichia coli, which is crucial for understanding amino acid metabolism (Vogel & Bonner, 1956).
Material Science
- D-ornithinium(1+) is used in the synthesis of organic NLO (Non-Linear Optical) crystals. Its incorporation into L-ornithinium dipicrate (LODP) has been shown to significantly enhance the material's optical and thermal properties, making it suitable for technological applications (Balaprabhakaran, Chandrasekaran, Babu, Thirumurugan, & Anitha, 2015).
Molecular Biology
- In molecular biology, the role of D-ornithinium(1+) in the regulation of polyamine biosynthesis genes has been explored. Its impact on cell viability and gene expression in tobacco cells underlines its significance in plant cell metabolism (Gholami, Bahabadi, Ghanati, & Yousefzadeh Borojeni, 2018).
Catalysis and Enantioseparation
- D-ornithinium(1+) has been used in chiral ligand exchange capillary electrophoresis systems, demonstrating its utility in enantioseparation and screening of enzyme inhibitors. This application is crucial in pharmaceutical research and drug discovery (Mu, Qi, Shen, Zhang, Qiao, & Ma, 2012).
Propriétés
Formule moléculaire |
C5H13N2O2+ |
|---|---|
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
(2R)-2,5-bis(azaniumyl)pentanoate |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m1/s1 |
Clé InChI |
AHLPHDHHMVZTML-SCSAIBSYSA-O |
SMILES isomérique |
C(C[C@H](C(=O)[O-])[NH3+])C[NH3+] |
SMILES |
C(CC(C(=O)[O-])[NH3+])C[NH3+] |
SMILES canonique |
C(CC(C(=O)[O-])[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




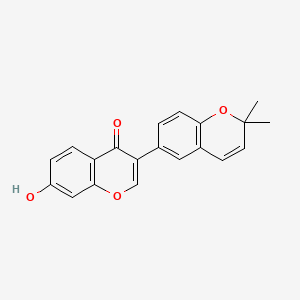
![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)
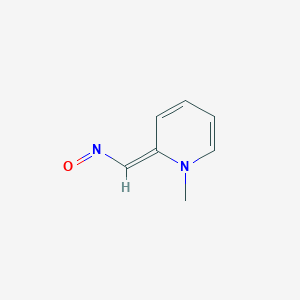
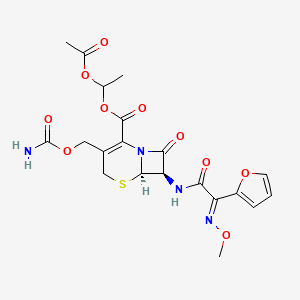
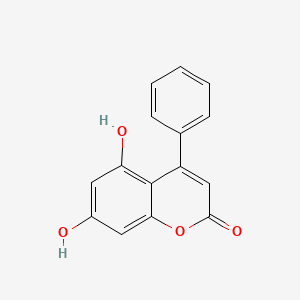
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)

